![molecular formula C11H20O2 B091523 Citronellyl formate CAS No. 105-85-1](/img/structure/B91523.png)
Citronellyl formate
Overview
Description
Citronellyl formate is a liquid with a strongly fruity, rose-like odor . It is highly characterizing and is one of the most useful floral notes, adding color to a wide range of different flavor types . It is suitable for fresh top notes in rose and lily of the valley fragrances .
Molecular Structure Analysis
The molecular formula of Citronellyl formate is HCO2CH2CH2CH(CH3)CH2CH2CH=C(CH3)2
. Its molecular weight is 184.28 .
Physical And Chemical Properties Analysis
Citronellyl formate has a refractive index of 1.446 . It has a boiling point of 235°C and a density of 0.897 g/mL at 25°C . It is insoluble in water .
Scientific Research Applications
Perfumery and Flavoring Industry
Citronellyl formate is highly characterizing and is one of the most useful floral notes, adding color to a wide range of different flavor types . It adds lift and realism to rose flavors and performs well at modest levels in the region of 100 ppm .
Essential Oil Component
Citronellyl formate is a component of essential oils, such as those derived from the Geraniaceae family plants . These essential oils are a complex mixture of volatile phytochemicals, such as terpenes, esters, aldehydes, alcohols, ketones, and phenols .
Antifungal Properties
Citronellyl formate exhibits fungicidal properties . It is found to be effective in inhibiting the growth of certain fungi, contributing to the overall antifungal property of the essential oil it is part of .
Pharmaceutical Applications
The essential oil containing Citronellyl formate has several pharmacological properties such as antifungal, anti-inflammatory, anti-cancerous, anti-depressant, antibacterial, antioxidant, antiseptic, anti-dysentery, and antidiabetic properties .
Aromatherapy
Due to its pleasant fragrance, Citronellyl formate is used in aromatherapy. It is known to improve blood circulation, treat congestion, cleanse the lymphatic system, strengthen the immune system, and is effective in combating nervousness, constipation, insomnia, anxiety, and high blood pressure .
Inhibitory Effects on Mast Cells
Citronellyl formate, as a major component of geranium essential oil, has been found to inhibit degranulation and cytokine production by mast cells . This suggests that Citronellyl formate may represent a candidate compound for the effective treatment of allergic diseases .
Cosmetics Industry
Due to its pleasant fragrance and various beneficial properties, Citronellyl formate is used in the cosmetics industry. It is used in the formulation of perfumes, creams, lotions, soaps, and other cosmetic products .
Food Industry
Citronellyl formate is used in the food industry for flavoring. It is used to add a unique flavor to a variety of food products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,7-dimethyloct-6-enyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVIZQPWLDQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044772 | |
Record name | Citronellyl formate | |
Source | EPA DSSTox | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/strong, fruity, floral odour | |
Record name | Citronellyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 °C. @ 760.00 mm Hg | |
Record name | Citronellyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
Record name | Citronellyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.903 | |
Record name | Citronellyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Citronellyl formate | |
CAS RN |
93919-91-6, 105-85-1, 93919-93-8 | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |
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Record name | Citronellyl formate | |
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Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |
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Record name | Citronellyl formate | |
Source | ChemIDplus | |
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Record name | (+)-3,7-Dimethyloct-6-enyl formate | |
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Record name | Citronellyl formate | |
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Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
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Record name | Citronellyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |
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Record name | Citronellyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |
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Record name | (+)-3,7-dimethyloct-6-enyl formate | |
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Record name | CITRONELLYL FORMATE | |
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Record name | Citronellyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Citronellyl formate?
A1: Citronellyl formate is an ester formed from citronellol and formic acid. Its structure contains a 10-carbon chain with a terminal isopropenyl group and a formate ester group attached to the 3rd carbon.
Q2: What are the molecular formula and weight of Citronellyl formate?
A2: Its molecular formula is C11H20O2, and its molecular weight is 184.28 g/mol.
Q3: What are the primary natural sources of Citronellyl formate?
A3: Citronellyl formate is a significant constituent in the essential oils of various plants, including rose-scented geranium (Pelargonium species), Cymbopogon nardus [], and kumquat (Fortunella japonica Swingle) peel oil [].
Q4: How is Citronellyl formate typically extracted?
A4: The most common extraction method is hydrodistillation [, , , , ], though alternative techniques like microwave-assisted hydrodistillation [] and dynamic headspace extraction using peat [] have also been explored.
Q5: How does the concentration of Citronellyl formate vary in rose-scented geranium?
A5: The content of Citronellyl formate in rose-scented geranium oil varies significantly depending on factors like cultivar [, , , ], season [, ], geographical location [], and growth conditions [, , , , , , , , , ].
Q6: Can co-distillation with weeds influence the Citronellyl formate content in geranium oil?
A6: Yes, co-distillation of rose-scented geranium biomass with weed biomass has been shown to increase the concentration of Citronellyl formate in the oil of certain cultivars [].
Q7: What antifungal properties does Citronellyl formate exhibit?
A7: Research indicates that Citronellyl formate possesses antifungal activity against Candida albicans [] and wood decay fungi [].
Q8: Does Citronellyl formate contribute to the insecticidal activity of geranium oil?
A8: While Citronellyl formate itself exhibits lower insecticidal activity compared to citronellol and geraniol, studies suggest it contributes synergistically to the overall insecticidal effect of geranium oil against Pediculus humanus capitis [].
Q9: How does Citronellyl formate affect the aroma profile of essential oils?
A9: Citronellyl formate contributes to the characteristic rosy, fruity aroma of rose-scented geranium oil []. In kumquat peel oil, it contributes to a distinct citronellyl aroma [].
Q10: Does Citronellyl formate impact the antioxidant activity of essential oils?
A10: Research suggests that Citronellyl formate may indirectly contribute to the overall antioxidant activity of essential oils, though its individual effect may be less pronounced compared to other major components [, ].
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